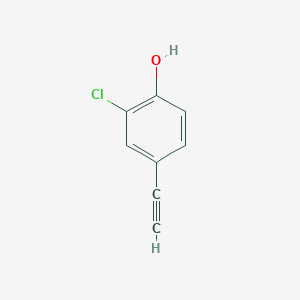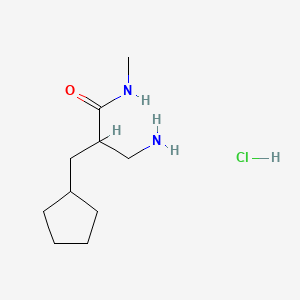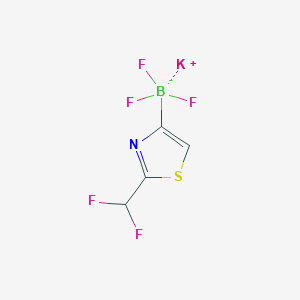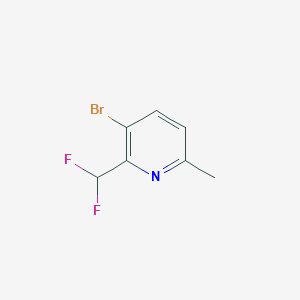
2-Chloro-4-ethynylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethynylphenol is an organic compound belonging to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its unique structure, which includes a chlorine atom and an ethynyl group attached to the benzene ring. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethynylphenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chlorophenol with acetylene under basic conditions, which facilitates the introduction of the ethynyl group at the para position relative to the hydroxyl group. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 80-100°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography, depending on the desired purity and application.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-ethynylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have applications in photography and as antioxidants.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Strong nucleophiles such as sodium amide (NaNH₂) or organometallic reagents are used under appropriate conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols and derivatives
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-ethynylphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-ethynylphenol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic residues. The chlorine atom can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-methylphenol
- 2-Chloro-4-nitrophenol
Comparison: 2-Chloro-4-ethynylphenol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties compared to other similar compounds. For instance, 2-Chloro-4-fluorophenol has a fluorine atom instead of an ethynyl group, resulting in different chemical behavior and applications. Similarly, 2-Chloro-4-methylphenol and 2-Chloro-4-nitrophenol have different substituents that influence their reactivity and use in various fields.
Eigenschaften
Molekularformel |
C8H5ClO |
|---|---|
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
2-chloro-4-ethynylphenol |
InChI |
InChI=1S/C8H5ClO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H |
InChI-Schlüssel |
FNWXQDJOVCEXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)



![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)


![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)

![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)

